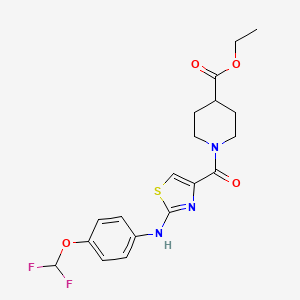

1-(2-((4-(二氟甲氧基)苯基)氨基)噻唑-4-羰基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, thiourea derivatives were synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives . Then, the functional esters were reacted with hydrazine to give the acid hydrazides, which were treated with the benzoyl chlorides to afford the corresponding 3-phenylthioureas .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FTIR and NMR . For example, the IR spectrum of a similar compound showed peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum showed signals corresponding to various protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds mainly involve the formation of new bonds and functional groups . For instance, an in situ cyclization was carried out on a similar compound to afford the final product .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature . For example, a similar compound had a melting point of 200–202 °C and a yield of 60% . The elemental analysis of the compound matched the calculated values for C, H, and N .科学研究应用

抗菌和抗结核活性

研究表明,1-(2-((4-(二氟甲氧基)苯基)氨基)噻唑-4-羰基)哌啶-4-羧酸乙酯的衍生物表现出显着的抗菌和抗结核活性。例如,相关的化合物乙基-4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-羧酸乙酯对结核分枝杆菌和结核分枝杆菌表现出活性,在包括 MS GyrB ATPase 分析和 MTB DNA 拓扑异构酶超螺旋分析在内的各种分析中显示出有希望的结果 (Jeankumar 等,2013).

合成具有生物活性的杂化分子

另一个研究领域涉及微波辅助合成含有噻唑和其他部分的杂化分子,并评估其生物活性。这些合成的化合物包括乙基哌嗪-1-羧酸乙酯结构的变化,已测试其抗菌、抗脂酶和抗脲酶活性,显示出不同程度的有效性 (Başoğlu 等,2013).

抗癌剂的开发

抗癌剂的研究也利用了该化合物的衍生物。具体而言,合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并将其评估为潜在的抗癌剂。这些化合物,包括乙基 1-[(4-甲基苯基)磺酰基]-4-哌啶甲酸乙酯,在对癌细胞系的抑制浓度方面显示出有希望的结果,表明在癌症治疗中具有潜在作用 (Rehman 等,2018).

抗菌和抗氧化研究

对乙基 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯和相关化合物进行了进一步研究,这些化合物被合成并筛选出抗菌和抗氧化活性。这些研究证明了对各种细菌和真菌菌株的显着活性,以及显着的抗氧化潜力,表明它们在抗菌和抗氧化应用中都有用 (Raghavendra 等,2016).

作用机制

Target of Action

Compounds with similar structures, such as 2-aminothiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to a variety of biological outcomes . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown significant antibacterial and antifungal potential . For instance, certain compounds have shown significant inhibitory potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

未来方向

属性

IUPAC Name |

ethyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKDOXIETDZLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2866557.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)

![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)

![N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)